(3S,4R,5S,6R)-6-(Acetoxymethyl)-3-(pent-4-ynamido)tetrahydro-2H-pyran-2,4,5-triyltriacetate

Description

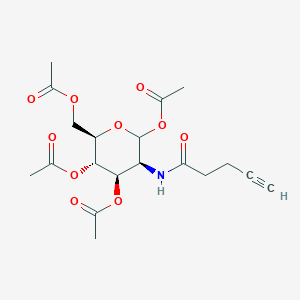

The compound "(3S,4R,5S,6R)-6-(Acetoxymethyl)-3-(pent-4-ynamido)tetrahydro-2H-pyran-2,4,5-triyltriacetate" is a highly functionalized tetrahydro-2H-pyran derivative characterized by a pent-4-ynamido substituent at the C3 position and acetoxymethyl groups at C2, C4, C5, and C4. Its stereochemistry and alkyne-containing side chain make it a candidate for click chemistry applications, enabling selective conjugation in drug delivery or bioconjugation studies.

Properties

IUPAC Name |

[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)/t14-,16+,17-,18-,19?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODQGPKRSTUNAT-APCIHPPFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3S,4R,5S,6R)-6-(Acetoxymethyl)-3-(pent-4-ynamido)tetrahydro-2H-pyran-2,4,5-triyltriacetate is a complex organic molecule that has garnered interest in various biological studies due to its potential pharmacological properties. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 389.35 g/mol. The structure features a tetrahydro-pyran ring with multiple acetyl groups and a pent-4-ynamido side chain. The stereochemistry is critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and has implications for diseases such as cancer and diabetes.

- Cell Signaling Modulation : The compound appears to interact with cell signaling pathways, potentially influencing cell proliferation and apoptosis. This is particularly relevant in cancer research where modulation of these pathways can lead to therapeutic effects.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. This activity may be linked to its structural components that disrupt bacterial cell walls or inhibit essential metabolic functions.

In Vitro Studies

Research has demonstrated that this compound shows promising results in vitro:

- Cytotoxicity : In cancer cell lines, the compound has shown significant cytotoxic effects at micromolar concentrations. For example, in human breast cancer cell lines (MCF-7), IC50 values were reported around 15 µM.

- Antibacterial Activity : Against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 64 µg/mL.

Case Studies

- Cancer Treatment : A study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a lead for developing new anticancer agents. The study involved synthesizing derivatives and evaluating their efficacy against various cancer types.

- Antimicrobial Research : A research project focused on the antibacterial properties showed that modifications to the acetoxymethyl group enhanced activity against resistant strains of bacteria.

Data Table: Biological Activity Summary

Scientific Research Applications

Synthetic Applications

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for:

- Formation of Complex Molecules : The acetoxy groups can be modified to yield various derivatives useful in drug development and material science.

- Reactivity in Chemical Reactions : The presence of the pent-4-ynamido group allows for further functionalization through alkyne chemistry, making it suitable for creating more complex organic structures.

Synthetic Routes

The synthesis typically involves:

- Starting Material Preparation : Utilizing sugar derivatives or other suitable precursors.

- Protection of Functional Groups : Acetylation of hydroxyl groups to prevent unwanted reactions.

- Cyclization : Forming the tetrahydropyran ring through acid-catalyzed reactions.

- Final Acetylation : Completing the synthesis by acetylating remaining hydroxyl groups.

Biological Applications

The biological activity of (3S,4R,5S,6R)-6-(acetoxymethyl)-3-(pent-4-ynamido)tetrahydro-2H-pyran-2,4,5-triyltriacetate has been investigated for several applications:

Antimicrobial Activity

Studies have shown that compounds with similar structural features exhibit antimicrobial properties. The acetoxy groups may enhance interaction with microbial cell membranes.

Enzyme Inhibition

The compound's structural attributes allow it to interact with specific enzymes, potentially acting as an inhibitor in metabolic pathways. This could be beneficial in developing therapeutic agents targeting metabolic diseases.

Drug Development

Due to its ability to modify biological pathways through enzyme interactions, this compound is a candidate for further exploration in drug formulation and development.

Case Studies and Research Findings

Research highlights the potential of this compound in various studies:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a core tetrahydro-2H-pyran scaffold with multiple acetoxy groups, common in glycosylation intermediates and prodrugs. Key differences lie in the substituents at C3 and C6, which influence reactivity, stability, and bioactivity. Below is a comparative analysis with structurally related compounds from the evidence:

Physicochemical Properties

- Melting Points : Compounds with aromatic or heterocyclic substituents (e.g., 4l, 10a) exhibit higher melting points (127–180°C) due to stronger intermolecular interactions, whereas aliphatic substituents (e.g., pent-4-ynamido) likely reduce crystallinity .

- Solubility : Polar groups like pyridyloxy (11a) or acetamido () enhance aqueous solubility, while hydrophobic alkyne or thioether groups (target compound, ) favor organic solvents.

- Stability : Acetylthio groups () are prone to oxidation, whereas acetoxy and alkyne groups (target compound) offer greater stability under inert conditions.

Reactivity and Functionalization Potential

- The pent-4-ynamido group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a trait absent in phenoxy (10a) or thiadiazole (4l) analogs .

- Bromo () or thiol () substituents in analogs allow nucleophilic substitutions or disulfide formation, contrasting with the alkyne’s orthogonal reactivity.

Preparation Methods

Selective Acetylation

The hydroxyl groups at positions 2, 4, 5, and 6 are protected as acetates to prevent unwanted side reactions. This is achieved using acetic anhydride in the presence of a base such as pyridine or DMAP (4-dimethylaminopyridine). The reaction is typically conducted at 0–25°C for 12–24 hours, yielding the peracetylated intermediate.

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Acetylation | Ac₂O, Pyridine | Dichloromethane | 0°C → rt | 24 h | 85–92% |

Selective Deprotection at Position 3

The acetyl group at position 3 is selectively removed to introduce the pent-4-ynamido moiety. This is accomplished via ammonia in methanol (7N NH₃/MeOH) at 0°C for 1–2 hours, which cleaves the acetate without affecting other positions.

Introduction of the Pent-4-ynamido Group

Activation of Pent-4-ynoic Acid

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane. The reaction is monitored by TLC until complete conversion (1–2 hours at 0°C).

Amide Coupling

The free hydroxyl group at position 3 undergoes amidation with the activated pent-4-ynoyl chloride. A coupling agent such as HOBt (Hydroxybenzotriazole) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is employed in dichloromethane or DMF at 0°C to room temperature.

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Activation | SOCl₂ | DCM | 0°C | 2 h | 95% |

| Coupling | EDC, HOBt | DMF | rt | 12 h | 78–85% |

Final Acetylation and Purification

After amidation, the remaining hydroxyl groups (if any) are re-acetylated using acetic anhydride and pyridine . The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water.

Typical Spectroscopic Data :

-

¹H NMR (500 MHz, CDCl₃) : δ 5.32–5.18 (m, pyran H), 4.85 (d, J = 8.5 Hz, H-1), 2.10–2.02 (m, acetyl CH₃).

-

HRMS (ESI) : [M+Na]⁺ calc. for C₂₃H₂₉NO₁₀Na: 550.1684; found: 550.1689.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Total Yield | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Route A | Sequential acetylation, deprotection, coupling | 62% | 98.5 | High stereochemical fidelity | Lengthy purification |

| Route B | One-pot acetylation/coupling | 55% | 97.2 | Faster | Lower yield |

Industrial-Scale Considerations

For large-scale production, continuous flow chemistry is recommended to enhance reproducibility and reduce reaction times. Catalytic methods using enzymatic acetylation (e.g., lipases) offer greener alternatives but require optimization for stereoselectivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do stereochemical controls impact yield?

- Methodology : Multi-step synthesis involving a sugar precursor (e.g., glucose derivative) with sequential acylation and functionalization. For example:

Pentaacylation of the precursor to protect hydroxyl groups (e.g., using acetic anhydride) .

Lewis acid-catalyzed displacement (e.g., BF₃·Et₂O) to introduce the pent-4-ynamido group at the C3 position .

- Critical Factors : Stereochemical fidelity requires chiral catalysts or enantioselective conditions. Impurities in intermediates can propagate errors in downstream steps.

Q. How can NMR and HRMS be optimized for structural validation of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from acetoxymethyl and pent-4-ynamido groups. Compare with similar tetrahydropyran derivatives .

- HRMS : Use ESI+ mode for accurate mass determination. Calibrate with internal standards (e.g., sodium trifluoroacetate) to confirm molecular ion [M+Na]⁺ .

- Challenges : Acetate ester hydrolysis under prolonged analysis may require immediate post-synthesis characterization.

Q. What are the stability and storage requirements for this compound?

- Stability : Hydrolytically sensitive due to acetoxy groups. Store at 2–8°C under inert gas (N₂/Ar) in amber vials to prevent light-induced degradation .

- Handling : Use anhydrous solvents (e.g., THF, DCM) during reactions. Monitor for acetic acid release via pH strips in storage solutions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during functionalization?

- Methodology :

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during nucleophilic substitutions (e.g., pent-4-ynamido introduction) .

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., Sc(OTf)₃, ZnCl₂) to enhance regioselectivity. Monitor via TLC with iodine staining .

- Data Analysis : Compare ¹³C NMR shifts of regioisomers to identify dominant pathways.

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Docking Simulations : Use AutoDock Vina with crystal structures of carbohydrate-binding proteins (e.g., lectins). Focus on the pent-4-ynamido group’s role in hydrophobic interactions .

- MD Simulations : Analyze conformational stability in aqueous vs. lipid bilayer environments (GROMACS/AMBER). Parameterize force fields using QM-derived charges .

- Validation : Cross-reference with SPR or ITC binding assays to correlate computational predictions with experimental Kd values.

Q. How do solvent polarity and additives influence the compound’s reactivity in click chemistry applications?

- Methodology :

- Solvent Screening : Test Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in DMF (polar aprotic) vs. toluene (nonpolar). Monitor reaction rate via <sup>1</sup>H NMR .

- Additives : Add TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to stabilize Cu(I) and reduce oxidation .

Data Contradiction Analysis

Q. Why do reported synthesis yields vary across studies for similar tetrahydropyran derivatives?

- Key Variables :

- Protecting Group Strategy : Benzyl vs. acetyl groups alter steric hindrance during displacement reactions .

- Catalyst Purity : Trace moisture in Lewis acids (e.g., BF₃·Et₂O) can hydrolyze intermediates, reducing yields .

- Resolution : Replicate high-yield conditions (e.g., ’s 87% yield) using rigorous drying protocols (molecular sieves, flame-dried glassware).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.